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Abstract

BMS-986365 is a first-in-class, orally bioavailable, dual-action androgen receptor (AR) ligand-
directed degrader and antagonist.[1][2][3] It represents a promising therapeutic agent for
prostate cancer, particularly in castration-resistant (nCRPC) forms that have developed
resistance to conventional androgen receptor pathway inhibitors (ARPIs).[1][4] This document
provides detailed experimental protocols for the evaluation of BMS-986365 in the androgen-
sensitive prostate cancer cell lines, VCaP and LNCaP. It includes methodologies for cell
culture, viability assays, and western blotting to assess AR degradation, alongside quantitative
data and visual representations of the underlying signaling pathways and experimental
workflows.

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer progression.[5][6][7][8]
Resistance to AR-targeted therapies often emerges through mechanisms such as AR gene
amplification or mutations in the AR ligand-binding domain (LBD).[1] BMS-986365 is a
heterobifunctional molecule designed to overcome these resistance mechanisms.[4][5] It
comprises a moiety that binds to the AR and another that recruits the cereblon (CRBN) E3
ubiquitin ligase.[1][4] This dual engagement leads to the ubiquitination and subsequent
proteasomal degradation of the AR protein, while the antagonist function inhibits the activity of
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any remaining AR.[1][4] Preclinical studies have demonstrated the potent anti-tumor activity of
BMS-986365 in various prostate cancer models, including VCaP and LNCaP cells.[9]

Data Presentation
Quantitative Data Summary

The following tables summarize the key quantitative data for BMS-986365 in VCaP and LNCaP
cells based on preclinical findings.

Table 1: Anti-proliferative Activity of BMS-986365

Cell Line Parameter Value (nM) Notes

Measured in the
VCaP GI50 11 presence of R1881, a

synthetic androgen.[9]

Measured in the
presence of R1881.[9]

LNCaP GI50 4

Table 2: Androgen Receptor Degradation Efficiency of BMS-986365

Cell Line Parameter Value (nM) Notes

Concentration
VCaP & LNCaP DC50 10 - 40 required to degrade
50% of AR protein.[10]

Signaling Pathway

The diagram below illustrates the mechanism of action of BMS-986365 in inducing the
degradation of the androgen receptor.
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Caption: Mechanism of BMS-986365-induced AR degradation.
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Experimental Protocols

Cell Culture
VCaP Cells:

e Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS).
e Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

e Subculturing: VCaP cells grow slowly and can be cultured for extended periods.[11] Passage
when confluence reaches 80-100%. Due to their slow growth, the doubling time is
approximately 5-6 days.[11]

LNCaP Cells:

e Media: RPMI-1640 medium supplemented with 10% FBS, 100 units/mL penicillin, and 100
pg/mL streptomycin.

e Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

e Subculturing: Cells double approximately every 48-60 hours.[12] Passage cells when they
reach 70-80% confluency.[12]

For androgen-deprivation experiments:

e Culture cells in phenol red-free RPMI-1640 supplemented with 5-10% charcoal-stripped FBS
(csFBS) for at least 48 hours prior to treatment.[13]

Cell Viability Assay

This protocol is designed to determine the G150 (concentration for 50% growth inhibition) of
BMS-986365.
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Cell Viability Assay Workflow
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Caption: Workflow for the cell viability assay.
Materials:
e VCaP or LNCaP cells

e 96-well clear bottom plates
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e Growth medium (as described in Cell Culture)
o« BMS-986365 stock solution (in DMSO)
e R1881 (synthetic androgen)
o CellTiter-Glo® Luminescent Cell Viability Assay kit
e Luminometer
Procedure:
o Cell Seeding:
o Trypsinize and count VCaP or LNCaP cells.

o Seed VCaP cells at a density of 5 x 10" cells/well and LNCaP cells at 3 x 10*4 cells/well
in a 96-well plate in their respective growth media.

o Include wells with media only for background luminescence measurement.
 Incubation: Incubate the plate at 37°C with 5% CO2 for 24 hours to allow cells to attach.
e Treatment:

o Prepare serial dilutions of BMS-986365 in the appropriate growth medium (containing
csFBS if studying androgen-dependent effects).

o For androgen-stimulated proliferation, add R1881 to the media at a final concentration of
0.1 nM.

o Remove the old media from the wells and add 100 pL of the media containing the different
concentrations of BMS-986365. Include a vehicle control (DMSO) and a positive control if
available.

 Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

e Luminescence Measurement:
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[e]

Equilibrate the CellTiter-Glo® reagent to room temperature.

o

Add 100 pL of CellTiter-Glo® reagent to each well.

[¢]

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

[e]

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

[e]

Measure the luminescence using a luminometer.

o Data Analysis:
o Subtract the average background luminescence from all readings.
o Normalize the data to the vehicle control.

o Plot the normalized values against the log of the BMS-986365 concentration and
determine the GI50 value using a non-linear regression curve fit.

Western Blot for AR Degradation

This protocol is used to visualize and quantify the degradation of the androgen receptor protein
following treatment with BMS-986365.
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Western Blot Workflow for AR Degradation
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Caption: Workflow for Western Blot analysis of AR degradation.
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Materials:

VCaP or LNCaP cells

6-well plates

Growth medium

BMS-986365 stock solution (in DMSO)

RIPA lysis buffer with protease and phosphatase inhibitors
BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibody against Androgen Receptor

Primary antibody against a loading control (e.g., B-actin or GAPDH)
HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Seeding and Treatment:

o Seed VCaP cells at a density of 5 x 1075 cells/well or LNCaP cells at 2.5 x 1075 cells/well
in 6-well plates.
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o Allow cells to attach overnight.

o Treat cells with various concentrations of BMS-986365 for different time points (e.g., 2, 4,
8, 24 hours) to assess the kinetics of degradation. Include a vehicle control.

e Cell Lysis and Protein Quantification:

Wash cells with ice-cold PBS.

[e]

o

Lyse the cells in RIPA buffer.

[¢]

Centrifuge the lysates to pellet cell debris and collect the supernatant.

o

Determine the protein concentration of each lysate using a BCA assay.

e SDS-PAGE and Western Blotting:

(¢]

Load equal amounts of protein (e.g., 20-30 pg) per lane onto an SDS-PAGE gel.
o Separate the proteins by electrophoresis.
o Transfer the separated proteins to a PVDF membrane.
o Block the membrane with blocking buffer for 1 hour at room temperature.
o Incubate the membrane with the primary antibody against AR overnight at 4°C.
o Wash the membrane with TBST.
o Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
o Wash the membrane with TBST.
e Detection and Analysis:
o Apply the chemiluminescent substrate and capture the signal using an imaging system.

o Strip the membrane and re-probe with an antibody against a loading control to ensure
equal protein loading.
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o Quantify the band intensities using image analysis software and normalize the AR signal
to the loading control.

Conclusion

The provided protocols and data offer a comprehensive guide for the in vitro characterization of
BMS-986365 in the VCaP and LNCaP prostate cancer cell lines. These methodologies will
enable researchers to robustly assess the compound's efficacy in promoting androgen receptor
degradation and inhibiting cell proliferation, thereby facilitating further drug development and
mechanistic studies. Adherence to these detailed protocols will ensure the generation of
reproducible and reliable data, contributing to a deeper understanding of this novel therapeutic
agent's potential in treating prostate cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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